2-Chloro-6-(oxetan-3-yloxy)aniline

Description

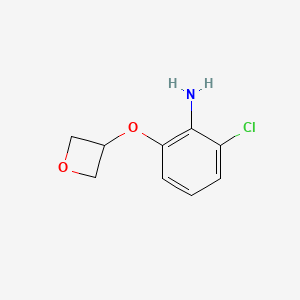

2-Chloro-6-(oxetan-3-yloxy)aniline (CAS No. 1601878-20-9) is an aromatic amine derivative with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . Structurally, it features a chloro substituent at the 2-position and an oxetane-3-yloxy group at the 6-position of the aniline ring. This compound is used in pharmaceutical and agrochemical research, though specific applications remain under investigation.

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

2-chloro-6-(oxetan-3-yloxy)aniline |

InChI |

InChI=1S/C9H10ClNO2/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6/h1-3,6H,4-5,11H2 |

InChI Key |

UXINJOMGTQFNQK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)OC2=C(C(=CC=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Chloro-6-(oxetan-3-yloxy)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroaniline and oxetane derivatives.

Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride (NaH), and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Procedure: The oxetane derivative is reacted with 2-chloroaniline under the specified conditions to yield the desired product.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

2-Chloro-6-(oxetan-3-yloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products Formed:

Oxidation: Corresponding oxidized products

Reduction: Corresponding reduced products

Substitution: Substituted aniline derivatives

Scientific Research Applications

2-Chloro-6-(oxetan-3-yloxy)aniline has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.

Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activities.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The oxetane ring in the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting various biochemical pathways. The chloro group can also participate in substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Electronic Properties: Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, while electron-donating groups (e.g., dimethylamino, oxetane) modulate reactivity and stability .

Key Challenges :

- Oxetane introduction requires specialized reagents (e.g., oxetane derivatives) and controlled conditions to avoid ring-opening side reactions.

- Fluorine substitution is more straightforward but offers less steric diversity .

Reactivity Differences :

- Oxetane-containing compounds are less reactive toward electrophilic substitution but more resistant to oxidative degradation compared to fluoro analogs.

- Quinoline derivatives undergo π-π stacking interactions, enabling applications in materials science .

Biological Activity

2-Chloro-6-(oxetan-3-yloxy)aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10ClN O2

- Molecular Weight : 215.64 g/mol

- IUPAC Name : this compound

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It can interact with various receptors, potentially altering their activity and downstream effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines. For instance, a study reported an IC50 value of approximately 10 µM against breast cancer cell lines, indicating its potential as a therapeutic agent.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. In vitro assays revealed that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the anticancer efficacy of this compound in vitro.

- Methodology : Various cancer cell lines were treated with different concentrations of the compound.

- Results : The compound showed dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 5 µM.

-

Study on Antimicrobial Activity :

- Objective : To assess the antimicrobial properties against pathogenic bacteria.

- Methodology : Disc diffusion method was employed to determine the effectiveness against selected bacterial strains.

- Results : Zones of inhibition indicated effective antimicrobial activity, particularly against Gram-positive bacteria.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.